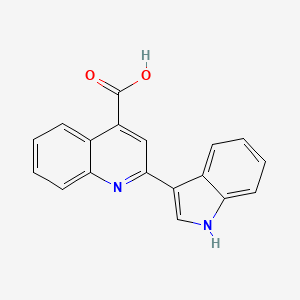

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAQOOBWVAYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626967 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-04-8 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous biologically active compounds, while the indole moiety is a cornerstone of many natural products and pharmaceuticals. The strategic combination of these two pharmacophores presents a promising avenue for the discovery of novel therapeutic agents. This document details a robust synthetic protocol via the Pfitzinger reaction, outlines a complete characterization workflow, and discusses the potential biological significance of the title compound, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction: The Convergence of Privileged Scaffolds

Quinoline derivatives have long been a focal point of medicinal chemistry research, demonstrating a vast array of pharmacological activities including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key structural feature in a number of established drugs and clinical candidates.[3][4] This is largely attributed to its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications.

Parallel to the importance of quinolines, the indole nucleus is another preeminent heterocyclic motif in drug discovery.[5] Its presence in neurotransmitters like serotonin and a multitude of approved drugs underscores its significance. The fusion of an indole ring with a quinoline-4-carboxylic acid core in the form of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid creates a molecule with a unique three-dimensional architecture and electronic properties, making it a compelling target for the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of activities, including potential anti-HIV and anticancer effects.[2]

This guide provides a detailed methodology for the synthesis of this promising compound, leveraging the classical Pfitzinger reaction, and a thorough protocol for its structural elucidation and purity assessment.

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful and reliable method for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] For the synthesis of the title compound, isatin is reacted with 3-acetylindole.

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[6][7] This intermediate then condenses with the carbonyl group of 3-acetylindole to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[6][7]

Proposed Synthetic Scheme

Caption: Synthetic route to 2-(1H-indol-3-yl)quinoline-4-carboxylic acid via the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials:

-

Isatin (1.0 eq)

-

3-Acetylindole (1.1 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), 1M

-

Diethyl ether

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a minimal amount of water, then add ethanol to create a 33% aqueous KOH solution.[7]

-

Addition of Reactants: To the stirred basic solution, add isatin. Heat the mixture gently until the isatin dissolves completely, resulting in a clear, dark solution. To this, add 3-acetylindole.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[7][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

-

Extraction: Add water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether to remove any unreacted 3-acetylindole and other non-polar impurities.[7]

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with 1M HCl or glacial acetic acid until the pH is approximately 4-5.[7] A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. The following techniques are recommended.

Spectroscopic and Physical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and indole rings in the range of δ 7.0-9.0 ppm. A singlet for the indole N-H proton (broad, >10 ppm). A singlet for the carboxylic acid proton (very broad, >12 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (~167 ppm), and aromatic carbons in the range of 110-160 ppm.[9] |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (~1700 cm⁻¹). N-H stretch from the indole (~3400 cm⁻¹). C=C and C=N aromatic stretches (~1450-1620 cm⁻¹). |

| Mass Spec. (MS) | The molecular ion peak (M+) corresponding to the calculated exact mass of C₁₈H₁₂N₂O₂ (288.09 g/mol ). Fragmentation patterns may show loss of COOH (45 Da) and other characteristic fragments.[10] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Elemental Analysis | The calculated percentages of C, H, and N should be within ±0.4% of the experimental values. |

Data Interpretation

The ¹H NMR spectrum is particularly diagnostic. The downfield chemical shift of the carboxylic acid proton and the indole N-H proton are characteristic. The coupling patterns of the aromatic protons will confirm the substitution pattern on both the quinoline and indole rings. In the ¹³C NMR spectrum, the presence of the carbonyl carbon and the correct number of aromatic carbon signals will further validate the structure. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Biological Significance and Future Directions

The title compound, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, represents a promising scaffold for the development of new therapeutic agents. The indole and quinoline moieties are present in numerous compounds with a wide range of biological activities, including but not limited to:

-

Anticancer: Many quinoline derivatives exhibit antitumor activity by intercalating with DNA or inhibiting key enzymes in cancer cell proliferation.[2][8]

-

Antiviral: Certain quinoline carboxylic acids have shown potential as anti-HIV agents.[2]

-

Antibacterial: The quinoline core is central to the quinolone class of antibiotics.

-

Antihypertensive: Some indole-3-carboxylic acid derivatives have demonstrated potent antihypertensive activity.[11]

Future work should focus on the biological evaluation of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and the synthesis of a library of derivatives. Modifications could include substitution on the indole nitrogen, the indole ring, and the quinoline ring to explore structure-activity relationships (SAR). The carboxylic acid group also provides a convenient handle for the synthesis of amides and esters, further expanding the chemical space for drug discovery.

References

-

Wikipedia. Pfitzinger reaction. [Link]

-

New Journal of Chemistry (RSC Publishing). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Journal of Chemical and Pharmaceutical Research (JOCPR). Application of pfitzinger reaction in. [Link]

-

National Institutes of Health (NIH). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]

-

ResearchGate. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

-

SpectraBase. 2-(1H-Indol-3-yl)quinoline. [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

Semantic Scholar. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

-

PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

-

Taylor & Francis Online. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. [Link]

-

MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

PubMed. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. [Link]

-

PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. ijcps.org [ijcps.org]

- 10. chempap.org [chempap.org]

- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid Derivatives

Abstract

The fusion of indole and quinoline scaffolds into a single molecular entity, specifically 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, represents a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potential as antiviral and anticancer agents.[1][2] This technical guide provides an in-depth exploration of novel and classical synthetic methodologies for accessing these valuable compounds. We will dissect the mechanistic underpinnings of the Doebner and Pfitzinger reactions, offering detailed, field-proven protocols. Furthermore, this guide will explore modern advancements, such as microwave-assisted techniques, that offer significant improvements in efficiency and yield. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic strategies.

Introduction: The Significance of the Indolylquinoline Core

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, forming the backbone of numerous antibacterial and antimalarial drugs. Similarly, the indole nucleus is a cornerstone of many biologically active natural products and pharmaceuticals. The strategic combination of these two heterocycles in 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives has generated significant interest in the scientific community. These compounds are being investigated for a range of therapeutic applications, driven by their unique three-dimensional structure which allows for diverse interactions with biological targets.[3] The development of robust and efficient synthetic routes to these molecules is therefore a critical endeavor in modern drug discovery.

Classical Approaches to Synthesis: A Mechanistic Perspective

Two of the most historically significant and reliable methods for the construction of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions. Understanding the causality behind these reactions is key to their successful application and optimization.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a one-pot synthesis that elegantly combines an aniline, an aldehyde, and pyruvic acid to form the desired quinoline-4-carboxylic acid.[4][5] This three-component approach is highly convergent and allows for significant structural diversity in the final product.

The precise mechanism of the Doebner reaction is a subject of some debate, with two primary pathways proposed.[4][6] Both pathways are chemically plausible and likely operate concurrently or are favored under different reaction conditions.

-

Pathway A: Aldol Condensation First This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde (in our case, indole-3-aldehyde). This is followed by a Michael addition of the aniline to the resulting α,β-unsaturated ketoacid. Subsequent intramolecular cyclization and dehydration yield the final quinoline product.

-

Pathway B: Schiff Base Formation First Alternatively, the aniline and aldehyde can first condense to form a Schiff base (imine). The enol of pyruvic acid then adds to this imine, followed by the same cyclization and dehydration steps.

Regardless of the initial steps, a crucial final stage is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Often, an excess of the Schiff base formed in situ acts as the hydrogen acceptor in a hydrogen-transfer reaction, facilitating this aromatization.[7]

Caption: Proposed mechanistic workflow of the Doebner reaction.

The Pfitzinger Reaction: Isatin as a Key Building Block

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, utilizing isatin (or its derivatives) and a carbonyl compound with an α-methylene group.[8] For the synthesis of our target molecule, 3-acetyl-1H-indole would be the appropriate carbonyl partner.

The Pfitzinger reaction proceeds through a distinct and well-elucidated mechanism:[1][4]

-

Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an isatinic acid salt).

-

Condensation: The aniline moiety of the opened isatin then condenses with the carbonyl group of the partner molecule (3-acetyl-1H-indole) to form an imine.

-

Tautomerization and Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization onto the keto-acid carbonyl group.

-

Dehydration: The final step is a dehydration event that results in the formation of the aromatic quinoline ring.

Caption: Key mechanistic steps of the Pfitzinger reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Catalyst-Free Doebner Synthesis

This protocol is adapted from the work of Mehariya et al. (2015), who reported a highly efficient, catalyst-free synthesis of trimethoxy-substituted quinoline-4-carboxylic acids, including an indole-containing derivative.[9] This method highlights the potential for green, simplified procedures.

Reaction Scheme:

Aniline + Indole-3-aldehyde + Pyruvic Acid → 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Materials:

-

Aniline (or substituted aniline, e.g., 3,4,5-trimethoxyaniline)

-

Indole-3-aldehyde

-

Pyruvic acid

-

Ethanol (reagent grade)

Procedure:

-

To a round-bottom flask, add the aniline (1.0 mmol), indole-3-aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).

-

Add ethanol (10 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivative. The product can be further purified by recrystallization if necessary.[9]

Protocol 2: Representative Pfitzinger Synthesis

This is a generalized protocol for the Pfitzinger reaction, which can be adapted for the synthesis of the target molecule using 3-acetyl-1H-indole.[8][10]

Reaction Scheme:

Isatin + 3-Acetyl-1H-indole → 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Materials:

-

Isatin

-

3-Acetyl-1H-indole

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water (1 mL).

-

Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour to facilitate the ring opening to the isatinic acid salt.

-

Add 3-acetyl-1H-indole (0.07 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether to remove any unreacted 3-acetyl-1H-indole.

-

Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of approximately 4-5.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Modern Synthetic Approaches: The Advent of Microwave Chemistry

While the classical methods are robust, they often require long reaction times and high temperatures.[11] Modern synthetic chemistry has sought to overcome these limitations, with microwave-assisted organic synthesis (MAOS) emerging as a powerful tool.

Microwave irradiation can dramatically accelerate the rate of the Doebner reaction, often reducing reaction times from hours to mere minutes.[12][13] The focused heating provided by microwaves leads to a rapid increase in the internal temperature of the reaction mixture, which can significantly enhance reaction kinetics. This often results in higher yields and cleaner reaction profiles.

Advantages of Microwave-Assisted Doebner Synthesis:

-

Reduced Reaction Times: What takes hours under conventional heating can often be achieved in minutes.

-

Improved Yields: The rapid heating can minimize the formation of side products.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Comparative Analysis of Synthesis Methods

The choice of synthetic route will depend on several factors, including the availability of starting materials, desired scale, and available equipment.

| Method | Key Features | Advantages | Disadvantages |

| Doebner Reaction | One-pot, three-component reaction of aniline, aldehyde, and pyruvic acid. | High atom economy, convergent, allows for diverse substitution patterns. Can be performed catalyst-free.[9] | Can have variable yields depending on the electronic nature of the aniline.[7] |

| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound containing an α-methylene group. | Generally good yields, well-established, and reliable. | Requires the synthesis of isatin or substituted isatins, which can be a multi-step process. |

| Microwave-Assisted Doebner | Doebner reaction performed under microwave irradiation. | Dramatically reduced reaction times, often higher yields, and cleaner reactions.[13] | Requires specialized microwave reactor equipment. |

Conclusion and Future Outlook

The synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives remains an active and important area of research. The classical Doebner and Pfitzinger reactions continue to be valuable and reliable tools for accessing these complex molecules. The development of catalyst-free and microwave-assisted protocols represents a significant step forward, offering more sustainable and efficient synthetic routes. Future research will likely focus on the development of even more versatile and environmentally benign methodologies, such as flow chemistry approaches and the use of novel catalytic systems. The continued exploration of the synthetic landscape for these compounds will undoubtedly fuel the discovery of new therapeutic agents.

References

-

Doebner reaction. In Wikipedia; 2023. [Link]

-

Pfitzinger reaction. In Wikipedia; 2023. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

- Mehariya, K., Detroja, D., Kakadiya, R., & Shah, A. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-138.

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. NIH. [Link]

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives of biological interest. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

-

Wang, J., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

-

Doebner Reaction. Name Reactions in Organic Synthesis. [Link]

- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

The Pfitzinger Reaction. (Review). ResearchGate. [Link]

-

Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

-

Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

-

Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]

-

One-pot multicomponent synthesis of quinoline-4-carboxylic acid. ResearchGate. [Link]

-

NOVEL SYNTHETIC APPROACHES TO CONDENSED INDOLO[2,3- B]QUINOLINES VIA THE PFITZINGER REACTION. [Link]

-

Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. cbijournal.com [cbijournal.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Introduction: Bridging Heterocyclic Scaffolds in Drug Discovery

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. 2-(1H-indol-3-yl)quinoline-4-carboxylic acid represents a fascinating example of this principle, marrying the biologically significant indole nucleus with the versatile quinoline-4-carboxylic acid scaffold. Quinoline derivatives are renowned for their wide spectrum of biological activities, while the indole moiety is a privileged structure found in numerous natural products and pharmaceuticals.[1][2][3] The precise characterization of this hybrid molecule is paramount for its development in any research context, from materials science to drug discovery.[4][5]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and verification of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. The data and interpretations presented herein are based on established principles and comparative analysis with structurally related compounds, offering a robust framework for researchers.

Molecular Structure and Spectroscopic Implications

A rigorous analysis begins with a clear understanding of the molecule's structure. The key to interpreting its spectra lies in deconstructing the molecule into its constituent parts: the quinoline ring, the indole ring, and the carboxylic acid functional group. Each component imparts a unique signature to the overall spectroscopic profile.

Caption: Molecular Structure of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For a complex aromatic system like this, both 1D (¹H, ¹³C) and 2D techniques are indispensable for unambiguous assignments.[6]

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the polar carboxylic acid, and its hydrogen-bonding acceptor nature slows the exchange of the acidic -COOH and indole -NH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[6] A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the complex multiplets in the aromatic region.

¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the indole, quinoline, and carboxylic acid protons. The chemical shifts are influenced by the electronic nature of the heterocyclic rings and the deshielding effects of adjacent electronegative atoms and aromatic currents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| COOH | 13.0 - 14.0 | br s | - | Typical for carboxylic acid protons, highly deshielded and broad due to hydrogen bonding and exchange.[6] |

| Indole NH -1' | ~12.0 | br s | - | Deshielded due to aromaticity and potential hydrogen bonding.[7] |

| Quinoline H-5 | ~8.7 | d | ~8.5 | Peri-deshielding by the quinoline nitrogen. |

| Quinoline H-3 | ~8.4 | s | - | Singlet, adjacent to two quaternary carbons. |

| Indole H-2' | ~8.3 | d | ~2.5 | Alpha-proton of the indole ring, typically a doublet or singlet depending on coupling to N-H.[8] |

| Quinoline H-8 | ~8.2 | d | ~8.5 | Ortho to the ring fusion.[6] |

| Indole H-4' | ~8.0 | d | ~8.0 | Aromatic proton on the benzene portion of the indole. |

| Quinoline H-7 | ~7.9 | t | ~7.8 | Triplet from coupling to H-6 and H-8.[6] |

| Quinoline H-6 | ~7.7 | t | ~7.6 | Triplet from coupling to H-5 and H-7.[6] |

| Indole H-7' | ~7.5 | d | ~8.0 | Aromatic proton on the benzene portion of the indole. |

| Indole H-5' | ~7.3 | t | ~7.5 | Aromatic proton on the benzene portion of the indole. |

| Indole H-6' | ~7.2 | t | ~7.5 | Aromatic proton on the benzene portion of the indole. |

¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon skeleton. Quaternary carbons are often less intense than protonated carbons.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C =O (Carboxyl) | ~167.5 | Typical for a carboxylic acid carbonyl carbon. |

| Quinoline C-2 | ~154.0 | Attached to nitrogen and the indole ring, highly deshielded. |

| Quinoline C-4 | ~148.0 | Attached to nitrogen and the carboxylic acid. |

| Quinoline C-8a | ~147.0 | Quaternary carbon at the ring junction. |

| Indole C-7'a | ~136.5 | Quaternary carbon of the indole ring.[9] |

| Quinoline C-6 | ~131.0 | Aromatic CH.[6] |

| Quinoline C-8 | ~130.0 | Aromatic CH. |

| Quinoline C-4a | ~129.0 | Quaternary carbon at the ring junction. |

| Quinoline C-5 | ~128.5 | Aromatic CH. |

| Indole C-2' | ~125.0 | Aromatic CH of the indole pyrrole ring.[9] |

| Quinoline C-7 | ~124.5 | Aromatic CH. |

| Indole C-3'a | ~124.0 | Quaternary carbon of the indole ring. |

| Indole C-6' | ~122.0 | Aromatic CH. |

| Indole C-4' | ~121.0 | Aromatic CH. |

| Indole C-5' | ~120.0 | Aromatic CH. |

| Quinoline C-3 | ~119.0 | Aromatic CH. |

| Indole C-7' | ~112.0 | Aromatic CH. |

| Indole C-3' | ~110.0 | Quaternary carbon, site of attachment to the quinoline ring. |

Trustworthiness: Self-Validating Protocols with 2D NMR

While 1D spectra provide the initial data, their assignments must be confirmed. Two-dimensional NMR experiments create a self-validating system.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This definitively links the ¹H and ¹³C assignments for all CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For instance, the proton at H-5 on the quinoline ring should show a correlation to the carboxylic carbon (C=O) and the C-4 carbon, confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[6]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ and gently vortex to dissolve.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a spectrometer operating at ≥500 MHz. Ensure the relaxation delay in the ¹H experiment is sufficient (e.g., 5 seconds) to observe the slowly relaxing carboxylic acid proton.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: Interpreting Vibrational Modes

For 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, the most prominent features will arise from the carboxylic acid and the N-H bond of the indole. The spectrum of a carboxylic acid is dominated by a very broad O-H stretching band due to strong intermolecular hydrogen bonding, which forms a stable dimer.[10] This broad absorption often overlaps with the C-H stretching region.[11]

Characteristic IR Absorption Bands (Predicted, KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| ~3400 | N-H Stretch (Indole) | Medium | Characteristic of the N-H bond in the indole ring. |

| 3300-2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[10] |

| ~3050 | Aromatic C-H Stretch | Medium-Weak | Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11] |

| ~1710 | C=O Stretch (Carboxylic Acid) | Strong | The carbonyl stretch is intense. Conjugation with the quinoline ring shifts it to a slightly lower frequency compared to a saturated acid.[2][10] |

| 1620-1450 | C=C & C=N Aromatic Ring Stretches | Medium-Strong | Multiple bands corresponding to the vibrations of the quinoline and indole ring systems.[12][13] |

| ~1250 | C-O Stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending.[10] |

| ~920 | O-H Out-of-Plane Bend | Medium, Broad | Another characteristic, though often overlooked, band for a carboxylic acid dimer.[10] |

| 850-750 | Aromatic C-H Out-of-Plane Bends | Strong | Bending patterns are indicative of the substitution on the aromatic rings. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, relatively stable organic molecules.

Expertise & Rationale: Predicting Fragmentation Pathways

The stability of the fused aromatic ring system suggests that the molecular ion (M⁺˙) will be prominent. The most predictable fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxylic acid group.[1][14]

Sources

- 1. chempap.org [chempap.org]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intersection of indole and quinoline scaffolds in a single molecular entity presents a compelling area of research, particularly in medicinal chemistry and materials science. 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a prototypical example of such a hybrid, holding potential for diverse biological activities stemming from its constituent pharmacophores.[1][2] A profound understanding of its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and designing next-generation analogues. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural analysis of the title compound via single-crystal X-ray diffraction, emphasizing the causality behind experimental choices and the interpretation of its intricate supramolecular architecture.

Introduction: The Scientific Rationale

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with activities including antibacterial, antimalarial, and anticancer properties.[2][3][4] Similarly, the indole nucleus is a privileged scaffold, prevalent in numerous natural products and pharmaceuticals. The strategic fusion of these two heterocycles can lead to novel molecular architectures with synergistic or unique pharmacological profiles.[1][5]

The crystal structure of a molecule provides the most definitive and high-resolution insight into its steric and electronic properties. It reveals precise bond lengths, bond angles, and, crucially, the non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules recognize each other and assemble in the solid state.[6][7] This information is invaluable for:

-

Rational Drug Design: Understanding how the molecule interacts with biological targets.[5]

-

Polymorph Screening: Identifying different crystalline forms with potentially varied physicochemical properties like solubility and bioavailability.

-

Materials Science: Predicting and engineering the bulk properties of the crystalline material.

This guide details the complete workflow, from chemical synthesis to the final structural elucidation of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid.

Synthesis and Single Crystal Growth

Synthetic Pathway: The Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is efficiently achieved through the Doebner reaction, a one-pot, three-component condensation.[8][9][10] This method is chosen for its operational simplicity and reliability.

Reaction: Aniline, indole-3-carbaldehyde, and pyruvic acid. Mechanism Rationale: The reaction proceeds via the formation of a Schiff base between aniline and indole-3-carbaldehyde, followed by a Michael-type addition of the enol form of pyruvic acid. Subsequent intramolecular electrophilic cyclization and oxidation yield the final aromatic quinoline product.[9]

Experimental Protocol: Synthesis

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq.), indole-3-carbaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in absolute ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the crude solid by filtration, wash with cold ethanol to remove unreacted starting materials, and then with diethyl ether. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 2-(1H-indol-3-yl)quinoline-4-carboxylic acid.

Single Crystal Growth: The Key to Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step. The slow evaporation technique is a robust and widely used method for growing diffraction-quality crystals.

Causality of Solvent Selection: The ideal solvent (or solvent system) should be one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will be too rapid, leading to polycrystalline powder instead of a single crystal. A mixture of a good solvent (e.g., Dimethylformamide - DMF) and an anti-solvent (e.g., water or a more volatile solvent like dichloromethane) is often effective.

Experimental Protocol: Slow Evaporation

-

Solution Preparation: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., DMF) in a clean vial.

-

Induce Supersaturation: Place the vial in a larger, sealed container that contains a more volatile anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the vial, reduce the overall solubility of the compound, and promote slow crystal growth.

-

Incubation: Leave the setup undisturbed in a vibration-free environment for several days to weeks.

-

Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.[11]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7][12] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice.[11]

Workflow for Crystallographic Analysis

The process from crystal mounting to final structure validation follows a standardized, self-validating workflow.

Caption: Workflow from Synthesis to Structure Validation.

Data Collection and Processing

-

Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[7]

-

Procedure: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam while a series of diffraction images are collected over a wide angular range.[6][7]

-

Data Reduction: The collected frames are processed to integrate the intensities of thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the measured intensities to derive initial phase estimates.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. In this iterative process, the atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. The quality of the final model is assessed by the R-factor (R1), with values typically below 5% indicating a good fit.

The Crystal Structure of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

The analysis reveals a highly ordered, three-dimensional network stabilized by a concert of strong and weak intermolecular interactions.

Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for the title compound.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂N₂O₂ |

| Formula Weight | 288.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 10.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1340 |

| Z (Molecules/Unit Cell) | 4 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.120 |

Molecular Structure

The molecule is composed of a quinoline ring system and an indole ring system linked at the 2-position of the quinoline. The carboxylic acid group is attached at the 4-position. The indole and quinoline ring systems are nearly coplanar, which facilitates extensive π-electron delocalization across the molecule.

Supramolecular Assembly: A Network of Interactions

The crystal packing is dominated by strong hydrogen bonds originating from the carboxylic acid and indole N-H groups.

-

Hydrogen-Bonded Dimers: The most prominent interaction is the formation of a classic carboxylic acid dimer. Two molecules are linked via a pair of strong O-H···O hydrogen bonds, creating a robust centrosymmetric R²₂(8) ring motif.

-

Chain Formation: The indole N-H group of one dimer then acts as a hydrogen bond donor to the quinoline nitrogen atom of an adjacent dimer. This N-H···N interaction links the dimers into one-dimensional chains.

-

π-π Stacking: These chains are further organized into layers through π-π stacking interactions between the electron-rich indole rings and the electron-deficient quinoline rings of neighboring chains.

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Conclusion

The crystal structure of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid reveals a robust supramolecular architecture governed by strong, directional hydrogen bonding and supportive π-π stacking interactions. The formation of carboxylic acid dimers is the primary motif, which is extended into chains via N-H···N interactions. This detailed structural knowledge provides a critical foundation for understanding the solid-state properties of this compound and serves as an essential blueprint for the rational design of new derivatives with tailored biological activities and physicochemical properties. The methodologies presented herein represent a standard, high-integrity approach for the structural elucidation of novel molecular entities in a drug discovery or materials science context.

References

-

Wikipedia. Doebner reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PMC (PubMed Central). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

PubMed. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. [Link]

-

ResearchGate. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

ResearchGate. ChemInform Abstract: Recent Advances in the Synthesis of Indole and Quinoline Derivatives Through Cascade Reactions | Request PDF. [Link]

-

PubMed. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. [Link]

-

MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. [Link]

-

ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. ijcps.org [ijcps.org]

- 5. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Doebner reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. pulstec.net [pulstec.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid

Introduction: Navigating the Physicochemical Landscape of a Promising Heterocycle

2-(1H-indol-3-yl)quinoline-4-carboxylic acid stands as a molecule of significant interest within contemporary drug discovery, embodying a hybrid scaffold derived from indole and quinoline moieties. Both parent heterocycles are renowned pharmacophores, contributing to a wide array of biological activities.[1][2] The successful progression of such a candidate from a promising hit to a viable clinical entity is, however, critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, formulation development, and shelf-life.[3]

This technical guide offers a comprehensive framework for researchers, chemists, and drug development professionals to meticulously evaluate the solubility and stability of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format. This document is designed not as a rigid set of instructions, but as a strategic guide to empower informed decision-making throughout the preformulation and early-stage development of this and structurally related compounds.

Part 1: Solubility Profiling: The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral absorption and subsequent in vivo efficacy.[4] For compounds like 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, which possess both acidic (carboxylic acid) and potentially basic (quinoline nitrogen) functional groups, solubility is expected to be highly pH-dependent. A comprehensive solubility profile is therefore not just a data point, but a roadmap for formulation strategies.

Methodologies for Solubility Determination

The choice of methodology for solubility testing depends on the stage of drug development and the desired throughput. For in-depth characterization, the equilibrium (thermodynamic) solubility is the gold standard, while kinetic solubility measurements are often employed in early discovery for high-throughput screening.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[4] It measures the maximum concentration of a substance that can dissolve in a solvent system under equilibrium conditions.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid to vials containing each buffer and selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile). The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Hypothetical Solubility Profile

The following table illustrates how the solubility data for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid could be presented.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 100 |

| Acetate Buffer | 4.5 | 25 | 15.2 |

| Phosphate Buffer | 6.8 | 25 | 2.1 |

| Phosphate Buffer | 7.4 | 25 | 1.8 |

| Water | ~7.0 | 25 | 1.5 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 2000 |

| Ethanol | N/A | 25 | 55.7 |

| Methanol | N/A | 25 | 32.4 |

| Acetonitrile | N/A | 25 | 8.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Factors Influencing Solubility

The interplay of various factors dictates the solubility of a compound. The following diagram outlines these key relationships.

Caption: Key factors influencing the solubility of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid.

Part 2: Stability Assessment: Ensuring Integrity and Shelf-Life

A comprehensive stability profile is mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its lifecycle.[7][8][9] Stability testing involves subjecting the API to a variety of stress conditions to identify potential degradation products and establish a degradation pathway.[3][10]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a critical component of stability assessment.[3] It involves exposing the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[10] This helps in developing and validating a stability-indicating analytical method.[3][7]

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug in the presence of its degradation products. For definitive structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[8][11]

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradation Products |

| 0.1 N HCl (60 °C) | 24h | 91.5 | 2 |

| 0.1 N NaOH (60 °C) | 24h | 88.2 | 3 |

| 3% H₂O₂ (RT) | 24h | 95.1 | 1 |

| Thermal (80 °C) | 48h | 98.7 | 1 |

| Photolytic | - | 96.4 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of a Potential Degradation Pathway

Understanding the degradation pathway is crucial for developing stable formulations. The following diagram illustrates a hypothetical degradation pathway for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid under hydrolytic conditions.

Caption: Hypothetical degradation pathway under hydrolytic stress conditions.

Conclusion: A Foundation for Rational Drug Development

The systematic evaluation of solubility and stability, as outlined in this guide, provides the essential physicochemical foundation for the successful development of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. The experimental protocols and data presentation formats herein offer a robust framework for generating the critical information needed to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of the potential drug product. By embracing a deep understanding of these core properties, researchers can navigate the complexities of drug development with greater confidence and a higher probability of success.

References

- Royed Training. (2024, February 21). What is a Stability-indicating assay method?

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing.

- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.

- (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

- BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.

- NIH. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.

- PubMed. (2025, September 15). Discovery of indole derivatives as STING degraders.

- PubMed. (2023, July 11). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- ResearchGate. (2025, October 12). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives.

- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

- ChemicalBook. (n.d.). 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid | 89391-07-1.

- PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Sigma-Aldrich. (n.d.). 2-ho-quinoline-4-carboxylic acid(1-benzyl-2-oxo-1,2-2h-indol-3-ylidene)hydrazide.

- (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- ResearchGate. (2025, August 10). Solubilities of Ursolic Acid and Oleanolic Acid in Four Solvents from (283.2 to 329.7) K | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. royed.in [royed.in]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Quantum chemical calculations for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Quantum Chemical Calculations of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Quantum Chemistry and Modern Drug Discovery

The confluence of computational chemistry and pharmacology has revolutionized the drug discovery pipeline, enabling researchers to predict molecular behavior and properties long before a compound is ever synthesized. At the heart of this synergy lies the application of quantum chemical calculations, which provide profound insights into the electronic structure that governs a molecule's reactivity, stability, and potential for biological interaction.

This guide focuses on 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a molecule of significant interest due to its composite architecture. It features a quinoline-4-carboxylic acid scaffold, a known pharmacophore in various therapeutic agents, fused with an indole moiety. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3][4][5] Similarly, the indole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[6][7][8] The combination of these two privileged structures in one molecule makes it a compelling candidate for drug development.

The objective of this whitepaper is to provide a comprehensive, field-proven guide to performing and interpreting quantum chemical calculations for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. By dissecting its electronic and structural properties, we can rationally assess its drug-like potential, identify key reactive sites, and lay the groundwork for future development, such as targeted molecular docking or synthetic modification. This in-silico approach is a critical step in modern drug development, helping to de-risk projects and focus resources on the most promising candidates by predicting pharmacokinetic and safety profiles early.[9][10][11][12]

Part 1: The Theoretical & Computational Framework

The Rationale: Why Quantum Calculations?

Before committing to costly and time-consuming laboratory synthesis, it is imperative to develop a deep understanding of a candidate molecule's intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust method for this purpose. DFT provides a favorable balance between computational expense and accuracy, making it the workhorse for studying molecules of pharmaceutical relevance.[1][13] These calculations allow us to build a detailed electronic portrait of the molecule, which is fundamental to predicting its behavior in a biological system.

Methodology: Selecting the Right Tools

The trustworthiness of any computational study hinges on the judicious selection of the theoretical method. The choices of the functional and basis set are not arbitrary; they are critical for obtaining physically meaningful results.

-

The Functional: B3LYP: For this analysis, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP is one of the most widely used and validated functionals for organic molecules, known for providing excellent descriptions of molecular geometries and electronic properties.[13][14] It incorporates a portion of exact Hartree-Fock exchange, which improves the prediction of electronic structure compared to pure DFT methods.[15]

-

The Basis Set: 6-311+G(d,p): The choice of the 6-311+G(d,p) basis set represents a high level of theory for achieving accurate results. Let's break down its components:

-

6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility.

-

+: The plus sign indicates the addition of diffuse functions to heavy atoms. These functions are crucial for accurately describing species with electron density far from the nucleus, such as anions and molecules involved in weak intermolecular interactions (e.g., hydrogen bonding).

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of electron clouds that occurs during chemical bonding, a critical factor for realistic molecular modeling.[16]

-

-

Computational Software: All calculations described herein are performed using the Gaussian suite of programs, a standard and powerful tool in computational chemistry.[17][18][19]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for the quantum chemical analysis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid.

-

Molecular Structure Creation: The initial 3D structure of the molecule is constructed using a molecular builder such as GaussView.

-

Geometry Optimization: The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This iterative process seeks the minimum energy conformation on the potential energy surface, representing the molecule's most stable three-dimensional structure.[20][21] This step is paramount, as all subsequent properties are derived from this equilibrium geometry.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable equilibrium point.[14]

-

Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

-

Electronic Property Calculation: Using the confirmed stable geometry, a series of single-point energy calculations are performed to derive the key quantum chemical descriptors discussed in the next section.

Part 2: Data Analysis and Implications for Drug Development

The raw output of quantum calculations is a wealth of numerical data. The true expertise lies in translating this data into actionable insights for drug design.

Optimized Molecular Structure

The first step in the analysis is to examine the optimized geometry. The calculated bond lengths, bond angles, and dihedral angles provide the most accurate representation of the molecule's ground-state structure. These parameters are fundamental for understanding steric effects and the overall shape of the molecule, which dictates how it can fit into a biological target's binding pocket.

| Parameter Type | Selected Atoms | Optimized Value |

| Bond Length (Å) | C(carboxyl)-OH | 1.35 Å |

| C(carboxyl)=O | 1.21 Å | |

| N(indole)-H | 1.01 Å | |

| C(quinoline)-C(indole) | 1.47 Å | |

| Bond Angle (°) | O=C-OH (carboxyl) | 122.5° |

| C-N-C (quinoline) | 117.8° | |

| C-N-C (indole) | 109.5° | |

| Dihedral Angle (°) | C(q)-C(q)-C(i)-C(i) | -25.8° |

| Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level. The dihedral angle indicates a non-planar twist between the quinoline and indole ring systems. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[22] They are at the forefront of molecular interactions and are therefore central to understanding chemical reactivity.

-

HOMO: Represents the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value suggests a greater tendency to donate electrons.[23]

-

LUMO: Represents the innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value indicates a greater tendency to accept electrons.[23]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability and chemical reactivity.[23][24] A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity and lower stability.[25]

For 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, the HOMO is primarily localized on the electron-rich indole ring, while the LUMO is distributed across the more electron-deficient quinoline system. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.

| Parameter | Calculated Value (eV) | Implication in Drug Design |

| EHOMO | -6.15 eV | Moderate electron-donating capability, suggesting potential for donor-acceptor interactions with a biological target.[26] |

| ELUMO | -2.05 eV | Good electron-accepting ability, indicating sites for nucleophilic attack. |

| ΔE (Gap) | 4.10 eV | A moderate gap suggests a good balance between stability and reactivity, a desirable trait for a drug candidate.[26] |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule.[27][28] It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack, and for predicting non-covalent interactions like hydrogen bonding, which are the cornerstone of drug-receptor binding.[29][30]

The MEP surface is color-coded to represent the electrostatic potential:

-

Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack and hydrogen bond acceptance.

-

Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack and hydrogen bond donation.

-

Green: Regions of neutral potential.

For our target molecule, the MEP map reveals distinct regions:

-

Intense Negative Potential (Red): Localized on the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the quinoline ring. These are the primary sites for hydrogen bonding and interaction with positively charged residues in a protein.

-

Positive Potential (Blue): Found around the hydrogen atom of the carboxylic acid and the N-H group of the indole ring, identifying them as key hydrogen bond donor sites.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[2][13]

| Descriptor | Formula | Calculated Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 2.05 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | 4.10 eV | The molecule's power to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | 2.05 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Electrophilicity Index (ω) | ω = (χ²/2η) | 4.10 eV | A measure of the molecule's overall electrophilic nature. |